Cas no 53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol)
53484-50-7 structure
Product Name:3-(4-methoxyphenyl)prop-2-en-1-ol
Numero CAS:53484-50-7
MF:C10H12O2
MW:164.201083183289
CID:2023580
PubChem ID:5314180
Update Time:2025-04-21
3-(4-methoxyphenyl)prop-2-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-methoxyphenyl)-2-propen-1-ol
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- 4-methoxycinnamyl alcohol
- allylic alcohol for 1a
- p-methoxycinnamyl alcohol
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- CS-0318412
- bmse010146
- AKOS005071069
- 53484-50-7
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- NSC 26455
- NSC26455
- CHEMBL4170861
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- DTXSID401283792
- EN300-1246898
- 4-methoxy cinnamyl alcohol
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- BRN 1859288
- 4-METHOXYCINNAMYLALCOHOL
- (E)-4-Methoxycinnamyl alcohol
- ghl.PD_Mitscher_leg0.196
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- E76062
- FSK5U9XVC3
- 7Z-0200
- (E)-p-Methoxycinnamyl alcohol
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- SCHEMBL1278751
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- NSC-26455
- 17581-85-0
- J-501927
- 3'-Hydroxyanethole
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 4-06-00-06333 (Beilstein Handbook Reference)
- CHEBI:192128
- trans-4-Methoxycinnamyl alcohol
- MFCD00182606
- p-Methoxy coumaryl alcohol
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- SCHEMBL1278753
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-methoxyphenyl)prop-2-en-1-ol
-
- MDL: MFCD00182606
- Inchi: 1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
- Chiave InChI: NYICIIFSBJOBKE-NSCUHMNNSA-N
- Sorrisi: O(C)C1C=CC(/C=C/CO)=CC=1
Proprietà calcolate
- Massa esatta: 164.083729621g/mol
- Massa monoisotopica: 164.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 135
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 315.7±22.0 °C at 760 mmHg
- Punto di infiammabilità: 146.7±16.6 °C
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
3-(4-methoxyphenyl)prop-2-en-1-ol Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
3-(4-methoxyphenyl)prop-2-en-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3049-1 mg |
4-Methoxycinnamyl alcohol |
53484-50-7 | 1mg |
¥995.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45990-5 mg |
3-(4-methoxyphenyl)-2-propen-1-ol |
53484-50-7 | 5mg |
¥1920.0 | 2021-09-08 | ||
| Enamine | EN300-1246898-50mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-100mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 100mg |
$364.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-250mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 250mg |
$381.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-500mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 500mg |
$397.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-1000mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 1000mg |
$414.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-2500mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 2500mg |
$810.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-5000mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 5000mg |
$1199.0 | 2023-10-02 | ||
| Enamine | EN300-1246898-10000mg |
3-(4-methoxyphenyl)prop-2-en-1-ol |
53484-50-7 | 10000mg |
$1778.0 | 2023-10-02 |
3-(4-methoxyphenyl)prop-2-en-1-ol Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
53484-50-7 (3-(4-methoxyphenyl)prop-2-en-1-ol) Prodotti correlati
- 93651-63-9(Anisole,p-[3-(p-tolyloxy)propenyl]- (7CI))
- 26905-43-1(2-Propen-1-ol, 3-(3-methoxyphenyl)-)
- 38276-72-1(Benzene,1-methoxy-4-[[(2E)-3-phenyl-2-propen-1-yl]oxy]-)
- 16519-25-8(Benzene,(3-phenoxy-1-propen-1-yl)-)
- 921610-64-2(Benzene, 1-methoxy-3-[(1Z)-3-methoxy-1-propen-1-yl]-)
- 17581-85-0(3-(4-Methoxyphenyl)-2-propen-1-ol)
- 921610-63-1(Benzene, 1-methoxy-3-[(1E)-3-methoxy-1-propen-1-yl]-)
- 93433-84-2(Benzene, 1-methoxy-4-[(3-phenyl-2-propenyl)oxy]-)
- 147663-61-4(2-Propen-1-ol, 3-(3,5-dimethoxyphenyl)-)
- 125617-35-8(3-(3-methoxyphenyl)prop-2-en-1-ol)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti